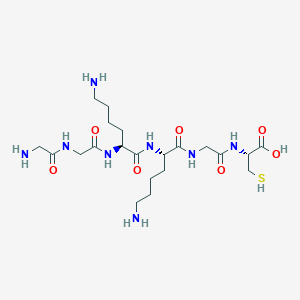
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is a peptide compound composed of glycine, lysine, and cysteine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS esters or carbodiimides are used for amine substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to lysine residues.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The lysine residues can participate in electrostatic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural features but different biological activities.
Glycyl-L-lysyl-L-lysine: Lacks the cysteine residue, affecting its chemical reactivity and applications.
Uniqueness
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is unique due to the presence of both lysine and cysteine residues, allowing it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
583819-50-5 |
|---|---|
Fórmula molecular |
C21H40N8O7S |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H40N8O7S/c22-7-3-1-5-13(19(33)26-11-18(32)28-15(12-37)21(35)36)29-20(34)14(6-2-4-8-23)27-17(31)10-25-16(30)9-24/h13-15,37H,1-12,22-24H2,(H,25,30)(H,26,33)(H,27,31)(H,28,32)(H,29,34)(H,35,36)/t13-,14-,15-/m0/s1 |
Clave InChI |
LLNRHPWCVNQRKG-KKUMJFAQSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
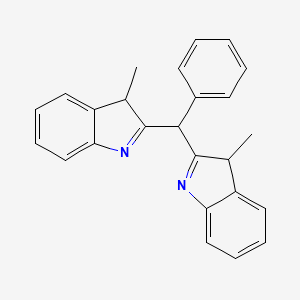
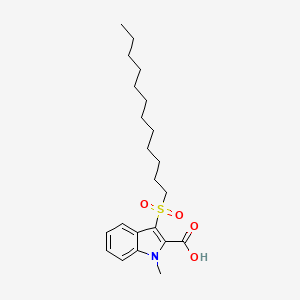
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
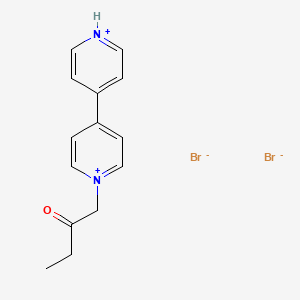
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)


![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
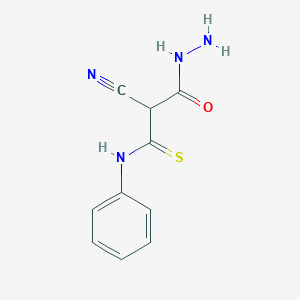
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
